

Unraveling the Structure-Activity Relationship of HPK1 Inhibitors: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors. HPK1, also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor signaling.[1] Its inhibition presents a promising therapeutic strategy in immuno-oncology to augment anti-tumor immune responses.[1][2] This document details the core molecular scaffolds of potent HPK1 inhibitors, the impact of chemical modifications on their inhibitory activity, comprehensive experimental protocols for their evaluation, and visual representations of key biological pathways and experimental workflows. While specific public domain data for a compound designated "Hpk1-IN-52" is limited, this guide will focus on the well-characterized SAR of related potent inhibitors, including analogs from which broader principles can be derived.

Core Structure and Quantitative SAR Analysis

Potent HPK1 inhibitors often feature a core scaffold that engages with the hinge region of the kinase's ATP-binding site. A prominent example is the anilinopyrimidine scaffold.[3] The systematic exploration of substitutions at various positions of these scaffolds has elucidated key structural requirements for potent and selective HPK1 inhibition. Modifications are typically explored on the solvent-exposed regions and the groups extending into the hydrophobic back pocket of the ATP-binding site.[1]



The following table summarizes the biochemical and cellular activities of a series of anilinopyrimidine-based HPK1 inhibitors, illustrating the impact of modifying specific R-groups on their potency. The data is based on information disclosed in patent literature for Hpk1-IN-19 and its analogs.[3]

| Compound ID | R1 Group | R2 Group | HPK1 IC50 (nM) | p-SLP-76 IC50 (nM) |
|-----------------------|---|------------------------|-------------------|-----------------------|
| I-47 (Hpk1-IN- 19) | 4- (dimethylamino)p iperidin-1-yl | 2,6- dimethylphenyl | А | А |
| I-1 | 4- methylpiperazin- 1-yl | 2,6- dimethylphenyl | А | В |
| I-2 | morpholino | 2,6- dimethylphenyl | В | С |
| I-35 | 4- (dimethylamino)p iperidin-1-yl | phenyl | В | С |
| I-52 | 4- (dimethylamino)p iperidin-1-yl | 2-methylphenyl | А | А |

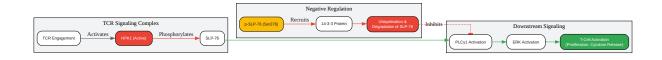
Potency categories as reported in patent literature: $A \le 100 \text{ nM}$, $100 \text{ nM} < B \le 1000 \text{ nM}$, C > 1000 nM.[3]

HPK1 Signaling Pathway

HPK1 is a serine/threonine kinase that functions as a negative regulator of T-cell activation.[4] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates downstream adaptor proteins, such as SLP-76.[2][4] This phosphorylation event at Serine 376 creates a binding site for 14-3-3 proteins, leading to the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][5] The degradation of SLP-76 disrupts the formation of the active TCR signaling complex, thereby attenuating downstream signals, including the



phosphorylation of Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK), ultimately dampening T-cell proliferation and cytokine production.[5][6]



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Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.

Experimental Protocols

A systematic evaluation of HPK1 inhibitors involves a cascade of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.

HPK1 Biochemical Assay (e.g., ADP-Glo™)

This in vitro assay quantifies the direct inhibitory activity of compounds against the HPK1 enzyme.

- Enzyme and Substrate Preparation: Recombinant human HPK1 enzyme and a suitable synthetic peptide substrate are diluted in a kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[7]
- Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in the kinase assay buffer.[3]
- Reaction Initiation: The kinase reaction is initiated by adding ATP to a mixture of the HPK1 enzyme, the peptide substrate, and the test compound.[3]
- Incubation: The reaction mixture is incubated at room temperature to allow for substrate phosphorylation.[3]



- Detection: The amount of ADP produced, which is proportional to the enzyme activity, is quantified using a detection reagent such as ADP-Glo™.
- Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by plotting the enzyme activity against the inhibitor concentration.

Phospho-SLP-76 (p-SLP-76) Cellular Assay

This assay measures the ability of a compound to inhibit HPK1 activity within a cellular context by quantifying the phosphorylation of its direct substrate, SLP-76.[3]

- Cell Culture: A suitable human T-cell line, such as Jurkat cells, is cultured under standard conditions.[3]
- Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.[3]
- T-Cell Receptor (TCR) Stimulation: T-cell activation is induced by stimulating the TCR with anti-CD3/CD28 antibodies, which leads to HPK1-mediated phosphorylation of SLP-76 at Ser376.[3]
- Cell Lysis and Detection: Cells are lysed, and the level of p-SLP-76 (Ser376) is measured using a sensitive immunoassay method such as ELISA or Western blotting.
- Data Analysis: The cellular IC50 value is determined by plotting the p-SLP-76 levels against the inhibitor concentration.[2]

IL-2 Cytokine Release Assay

This assay quantifies the functional consequence of HPK1 inhibition on T-cell effector function by measuring the production of Interleukin-2 (IL-2).[8]

- Cell Isolation: Primary human peripheral blood mononuclear cells (PBMCs) are isolated.[8]
- Compound Treatment and Stimulation: The cells are pre-treated with a serial dilution of the test compound or a vehicle control (DMSO) for a specified period (e.g., 2 hours). The T-cells are then stimulated with anti-CD3/CD28 antibodies for 48-72 hours.[8]

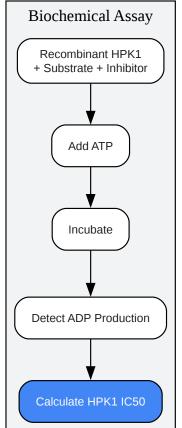


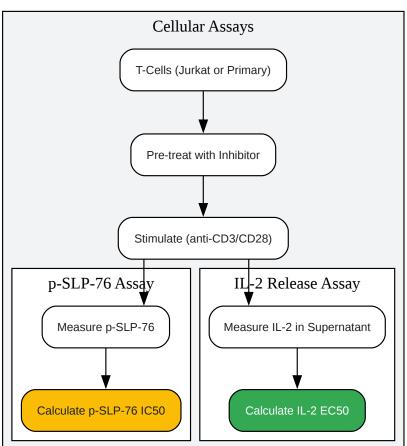




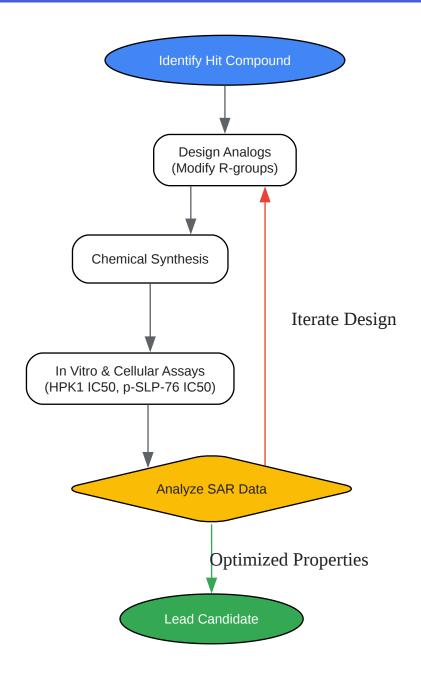
- Supernatant Collection: After incubation, the cell culture supernatant is collected.[8]
- IL-2 Quantification: The concentration of IL-2 in the supernatant is measured using a standard ELISA kit according to the manufacturer's instructions.[8]
- Data Analysis: The EC50 value for IL-2 production enhancement is determined by plotting the IL-2 concentration against the inhibitor concentration.[8]











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